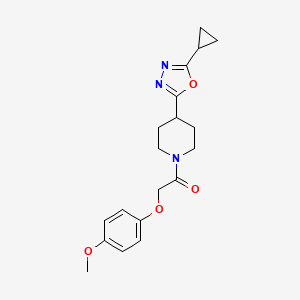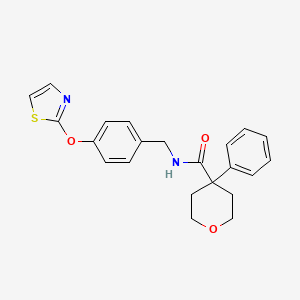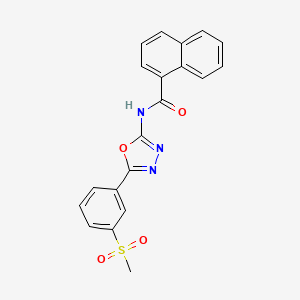![molecular formula C25H23N7O3 B2637751 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942013-12-9](/img/structure/B2637751.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.505. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, including triazolopyrimidines and benzodioxoles, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in drug development and functional materials. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and related derivatives has been explored for their potential antimicrobial activities (M. Mohamed et al., 2011; A. Abdelhamid et al., 2016). Such studies underline the importance of exploring the synthetic pathways and biological activities of heterocyclic compounds, potentially guiding research into the specified compound.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of heterocyclic compounds are a significant area of research. Compounds containing triazole, pyrimidine, and piperazine units have been synthesized and evaluated for their antimicrobial efficacy (H. Bektaş et al., 2007; S. M. Gomha et al., 2018). This highlights the potential of structurally related compounds, including the one , to serve as bases for developing new antimicrobial and antifungal agents.
Anticancer Activities
The exploration of heterocyclic compounds for anticancer activities is an essential aspect of contemporary medical research. Studies have shown that certain triazolopyrimidines and related structures exhibit promising anticancer properties (A. Abdelhamid et al., 2016). Research into the anticancer activities of the specified compound could provide valuable insights into its potential therapeutic applications.
Insecticidal Applications
The development of new insecticidal agents is another area where heterocyclic compounds have shown potential. Studies on compounds incorporating sulfonamide-bearing thiazole moieties have demonstrated potent toxic effects against agricultural pests (Nanees N. Soliman et al., 2020). Investigating the insecticidal properties of the specified compound could lead to the development of novel pest control agents.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c33-22(9-7-18-6-8-20-21(14-18)35-17-34-20)30-10-12-31(13-11-30)24-23-25(27-16-26-24)32(29-28-23)15-19-4-2-1-3-5-19/h1-9,14,16H,10-13,15,17H2/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYUAGBHLRXLX-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C=CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)/C=C\C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)


![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)


![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2637686.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2637687.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2637689.png)